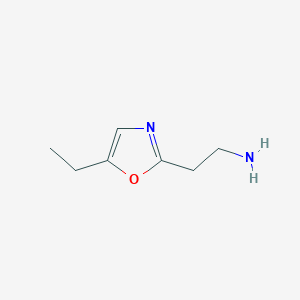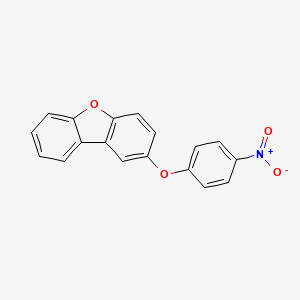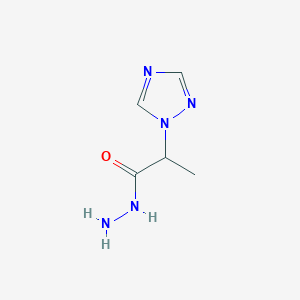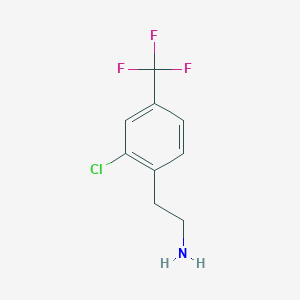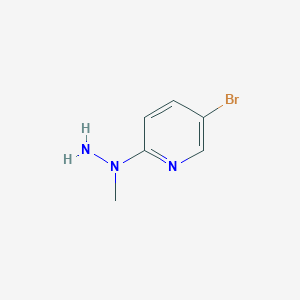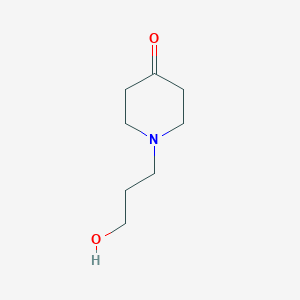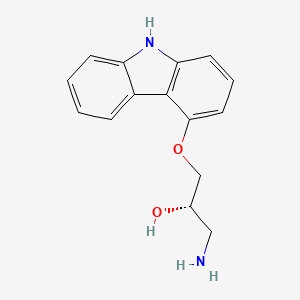
(S)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL is a complex organic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a hydroxy and amino group attached to a propoxy chain, which is further connected to a carbazole core. The stereochemistry of the hydroxy group is specified as (S), indicating its specific spatial configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL typically involves multiple steps, starting from commercially available carbazole. One common method includes:
Nitration: Carbazole is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Protection: The amino group is protected to prevent side reactions.
Alkylation: The protected amino group is alkylated with an appropriate halohydrin to introduce the hydroxy and propoxy groups.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The amino group can be reduced to an alkylamine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkylamine.
Substitution: Formation of various substituted carbazole derivatives.
Scientific Research Applications
(S)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (S)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and ionic interactions with enzymes or receptors, modulating their activity. The carbazole core can intercalate with DNA or interact with proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-[(S)-2-Hydroxy-3-isopropylaminopropoxy]phenylacetic acid: Similar in structure but with a phenylacetic acid moiety.
4-[(S)-2-Hydroxy-3-aminopropoxy]benzeneacetic acid: Similar but with a benzene ring instead of a carbazole core.
Uniqueness
(S)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL is unique due to its carbazole core, which imparts distinct electronic properties and biological activities. Its specific stereochemistry also contributes to its unique interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
(2S)-1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol |
InChI |
InChI=1S/C15H16N2O2/c16-8-10(18)9-19-14-7-3-6-13-15(14)11-4-1-2-5-12(11)17-13/h1-7,10,17-18H,8-9,16H2/t10-/m0/s1 |
InChI Key |
UUUATVREIARQHR-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OC[C@H](CN)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-methyl-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B8659536.png)
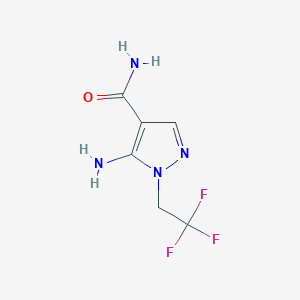
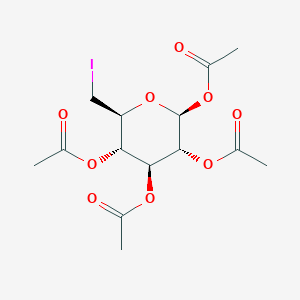
![(5-fluoro-3-methylbenzo[b]thiophen-2-yl)-N-methylmethanamine](/img/structure/B8659544.png)
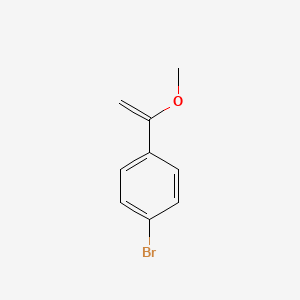
![1-[(2-Benzothienylcarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B8659551.png)

